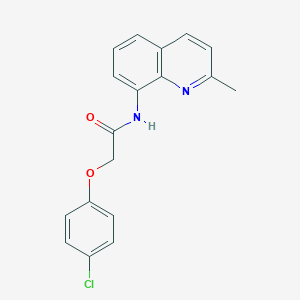![molecular formula C23H21N3O2 B244160 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide, commonly known as BPBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPBA is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BPBA involves its interaction with zinc ions. BPBA binds specifically to zinc ions, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological samples. Additionally, BPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
BPBA has been shown to have various biochemical and physiological effects. Its interaction with zinc ions can affect the activity of zinc-dependent enzymes, which play a crucial role in various biological processes. Additionally, BPBA has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
BPBA has several advantages for lab experiments, including its high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. However, BPBA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of BPBA. One potential direction is the development of new fluorescent probes based on the structure of BPBA for the detection of other metal ions. Additionally, the study of BPBA's mechanism of action and its potential use as an anti-cancer agent could lead to the development of new cancer therapies. Further studies are needed to understand the limitations of BPBA and to optimize its use in various scientific research applications.
Conclusion:
In conclusion, BPBA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BPBA has the potential to lead to the development of new fluorescent probes and cancer therapies, making it a promising compound for future research.
Méthodes De Synthèse
BPBA has been synthesized using a specific method that involves the reaction of 4-propoxybenzoyl chloride with 3-(1H-benzimidazol-2-yl)aniline in the presence of a base. The reaction results in the formation of BPBA, which is then purified using column chromatography. This method has been optimized to obtain high yields of pure BPBA.
Applications De Recherche Scientifique
BPBA has been studied for its potential applications in various fields of scientific research. One of the significant applications of BPBA is its use as a fluorescent probe for the detection of zinc ions. BPBA has been shown to have high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, BPBA has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C23H21N3O2 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-2-14-28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(15-18)22-25-20-8-3-4-9-21(20)26-22/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
DUBIWGIOEGENOE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)